2-Isopropylamino-1-phenyl-ethanone hydrochloride
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Overview
Description
2-Isopropylamino-1-phenyl-ethanone hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylamino group attached to a phenyl-ethanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylamino-1-phenyl-ethanone hydrochloride typically involves the reaction of 2-Isopropylamino-1-phenyl-ethanol with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Starting Material: 2-Isopropylamino-1-phenyl-ethanol
Reagent: Hydrochloric acid
Reaction Conditions: Controlled temperature, solvent (e.g., ethanol or methanol)
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylamino-1-phenyl-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
2-Isopropylamino-1-phenyl-ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Isopropylamino-1-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(methylamino)propoxy]phenyl}ethanone hydrochloride
- 2-amino-1-(4-chloro-phenyl)-ethanone hydrochloride
- 1-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone
Uniqueness
2-Isopropylamino-1-phenyl-ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropylamino group and phenyl-ethanone backbone make it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H |
InChI Key |
UACQJVIFLNJSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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